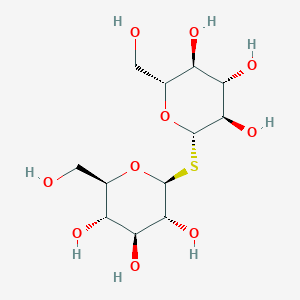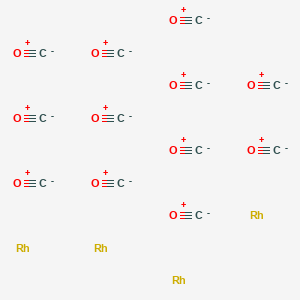![molecular formula C20H18F2N2O2S2 B033698 (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one CAS No. 109886-94-4](/img/structure/B33698.png)
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is a thiazolidinone derivative that has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may work by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one. Some of these include further studies to understand the mechanism of action of this compound, optimization of its synthesis method to reduce cost and increase availability, and testing its efficacy in clinical trials for the treatment of various diseases. Additionally, further research is needed to explore the potential use of this compound in combination with other therapeutic agents for enhanced efficacy.
Synthesis Methods
The synthesis of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one involves the reaction of 3-fluorobenzaldehyde and thiourea to form 2-(3-fluorophenyl)-2-imidazolidinethione. The reaction of this intermediate with (R)-3-chloro-1,2-propanediol in the presence of a base results in the formation of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one.
Scientific Research Applications
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one has been extensively studied for its potential use in the field of medicine. It has shown promising results in scientific research studies as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
CAS RN |
109886-94-4 |
|---|---|
Molecular Formula |
C20H18F2N2O2S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18F2N2O2S2/c21-15-5-1-3-13(9-15)19-23(17(25)11-27-19)7-8-24-18(26)12-28-20(24)14-4-2-6-16(22)10-14/h1-6,9-10,19-20H,7-8,11-12H2/t19-,20-/m1/s1 |
InChI Key |
PSTGWBZCEHGXTA-WOJBJXKFSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CC(=CC=C2)F)CCN3[C@H](SCC3=O)C4=CC(=CC=C4)F |
SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
Other CAS RN |
109886-94-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)


![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)



![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)



![Isopropanol, [2-14C]](/img/structure/B33646.png)